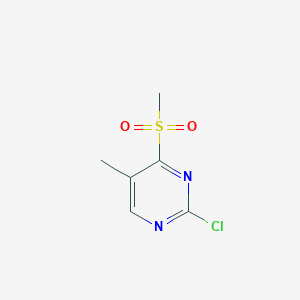
2-chloro-4-methanesulfonyl-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methanesulfonyl-5-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at position 2, a methyl group at position 5, and a methylsulfonyl group at position 4 of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine typically involves the chlorination of 5-methyl-4-(methylsulfonyl)pyrimidine. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-chloro-4-methanesulfonyl-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are used under reflux conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 2-amino-5-methyl-4-(methylsulfonyl)pyrimidine, 2-thio-5-methyl-4-(methylsulfonyl)pyrimidine, and 2-alkoxy-5-methyl-4-(methylsulfonyl)pyrimidine.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfides and amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methanesulfonyl-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-chloro-4-methanesulfonyl-5-methylpyrimidine involves its interaction with specific molecular targets. The chlorine atom at position 2 and the methylsulfonyl group at position 4 play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of various derivatives with different biological activities.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(methylsulfonyl)pyrimidine: Similar structure but lacks the methyl group at position 5.
2,4-Dichloro-5-methylpyrimidine: Contains an additional chlorine atom at position 4 instead of the methylsulfonyl group.
Methyl 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate: Contains a carboxylate group at position 4 instead of chlorine.
Uniqueness: 2-chloro-4-methanesulfonyl-5-methylpyrimidine is unique due to the presence of both chlorine and methylsulfonyl groups, which confer distinct reactivity and biological activity
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-4-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(7)9-5(4)12(2,10)11/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVCQGDVIPHZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
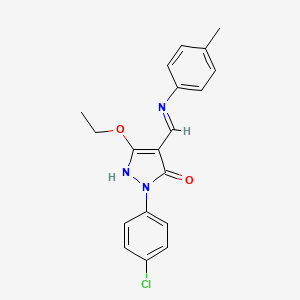
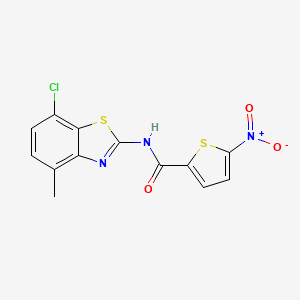
![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxamide](/img/structure/B2871129.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-enamide](/img/structure/B2871130.png)
![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)
![methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2871134.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2871135.png)
![Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2871137.png)
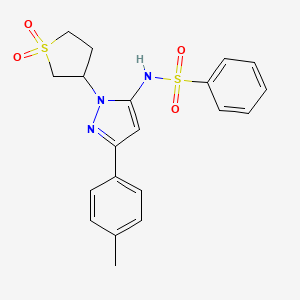
![1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871140.png)
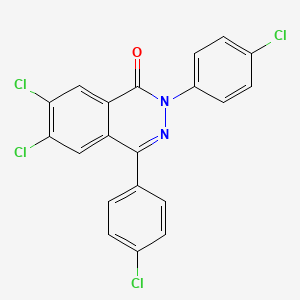

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)
![4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2871145.png)
